Cas no 2223032-09-3 (5-(Dimethylamino)thiophene-2-boronic acid pinacol ester)

5-(Dimethylamino)thiophene-2-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester
- 2-Thiophenamine, N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- インチ: 1S/C12H20BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-8-10(17-9)14(5)6/h7-8H,1-6H3
- InChIKey: XQJBJLQTGQAHIX-UHFFFAOYSA-N
- ほほえんだ: C1(N(C)C)SC(B2OC(C)(C)C(C)(C)O2)=CC=1
5-(Dimethylamino)thiophene-2-boronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907836-25mg |
5-(Dimethylamino)thiophene-2-boronic acid pinacol ester |
2223032-09-3 | 95% | 25mg |
¥1,555.20 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907836-100mg |
5-(Dimethylamino)thiophene-2-boronic acid pinacol ester |
2223032-09-3 | 95% | 100mg |
¥4,660.20 | 2022-01-12 |
5-(Dimethylamino)thiophene-2-boronic acid pinacol ester 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
5-(Dimethylamino)thiophene-2-boronic acid pinacol esterに関する追加情報
Introduction to 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester (CAS No: 2223032-09-3)
5-(Dimethylamino)thiophene-2-boronic acid pinacol ester, identified by the Chemical Abstracts Service (CAS) number 2223032-09-3, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This boronic acid derivative features a thiophene core substituted with a dimethylamino group at the 5-position and a pinacol ester protecting group at the 2-position. The unique structural attributes of this molecule make it a valuable intermediate in various synthetic applications, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex organic molecules.
The thiophene ring is a heterocyclic aromatic compound that constitutes a fundamental scaffold in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. The presence of the dimethylamino group enhances the nucleophilicity of the boronic acid moiety, facilitating its participation in metal-catalyzed coupling reactions. Additionally, the pinacol ester group provides stability to the boronic acid functionality, making it more suitable for handling and storage while maintaining reactivity in subsequent synthetic steps.
In recent years, 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester has garnered attention for its utility in the development of novel pharmaceuticals and agrochemicals. Its incorporation into drug candidates has been explored for potential applications in treating neurological disorders, infectious diseases, and cancer. The boronic acid component is particularly relevant in this context, as it enables efficient coupling with aryl halides or triflates via palladium-catalyzed reactions, allowing for the rapid assembly of structurally diverse molecules.
One of the most compelling aspects of this compound is its role in advancing drug discovery through combinatorial chemistry and library synthesis. By serving as a versatile building block, 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester enables chemists to generate large libraries of derivatives with tailored properties. These libraries can then be screened for biological activity, leading to the identification of lead compounds that may undergo further optimization into viable therapeutic agents.
The synthesis of 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester typically involves multi-step procedures starting from commercially available precursors. Key steps often include functional group transformations such as halogenation followed by Miyaura borylation or direct boronation strategies. The use of palladium catalysts in these reactions ensures high selectivity and yield, making the process efficient and scalable for industrial applications.
Recent advancements in catalytic systems have further improved the practicality of utilizing 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester in synthetic workflows. For instance, Buchwald-Hartwig amination reactions have been adapted to incorporate this boronic acid derivative into more complex molecular architectures, expanding its utility beyond traditional cross-coupling applications. Such innovations underscore its importance as a cornerstone intermediate in modern synthetic chemistry.
The pharmaceutical industry has also leveraged this compound for developing targeted therapies. Its structural motif is reminiscent of several known bioactive molecules, suggesting potential pharmacological interactions with biological targets. Researchers have synthesized analogs of 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester to modulate specific biological pathways, demonstrating its versatility as a pharmacophore.
Moreover, the agrochemical sector has explored derivatives of this compound for their potential as pesticides or herbicides. The thiophene scaffold is known to exhibit bioactivity against various pests and pathogens, making it an attractive scaffold for designing novel agrochemicals. By modifying substituents on the thiophene ring or introducing additional functional groups, chemists can fine-tune the properties of these derivatives to achieve desired efficacy and environmental safety profiles.
In conclusion, 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester (CAS No: 2223032-09-3) represents a critical component in contemporary synthetic chemistry. Its role as an intermediate in cross-coupling reactions and its potential applications in pharmaceuticals and agrochemicals highlight its significance. As research continues to uncover new synthetic methodologies and biological targets, this compound will undoubtedly remain at the forefront of molecular innovation.
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